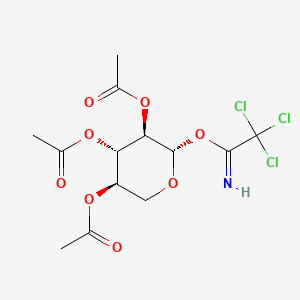

2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl trichloroacetimidate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl trichloroacetimidate is a chemical compound used primarily in the field of organic synthesis. It is a derivative of xylopyranose, a sugar molecule, and is often employed as a glycosyl donor in glycosylation reactions. This compound is particularly useful in the synthesis of complex carbohydrates and glycoconjugates.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl trichloroacetimidate typically involves the acetylation of beta-D-xylopyranose followed by the introduction of the trichloroacetimidate group. The process begins with the protection of the hydroxyl groups of beta-D-xylopyranose using acetic anhydride in the presence of a catalyst such as pyridine. This results in the formation of 2,3,4-Tri-O-acetyl-beta-D-xylopyranose. The next step involves the reaction of this intermediate with trichloroacetonitrile in the presence of a base such as sodium hydride to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl trichloroacetimidate primarily undergoes glycosylation reactions. These reactions involve the transfer of the glycosyl group to an acceptor molecule, forming a glycosidic bond. The compound can also participate in substitution reactions where the trichloroacetimidate group is replaced by other nucleophiles.

Common Reagents and Conditions: Common reagents used in reactions involving this compound include Lewis acids such as boron trifluoride etherate, which act as catalysts in glycosylation reactions. The reactions are typically carried out in solvents like dichloromethane at low temperatures to prevent decomposition of the reactants .

Major Products: The major products formed from reactions involving this compound are glycosides, which are compounds where a sugar moiety is bonded to another functional group via a glycosidic bond. These products are valuable intermediates in the synthesis of oligosaccharides and glycoconjugates.

Wissenschaftliche Forschungsanwendungen

2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl trichloroacetimidate is widely used in scientific research, particularly in the fields of chemistry and biology. In chemistry, it is employed in the synthesis of complex carbohydrates, which are essential for studying carbohydrate-protein interactions and developing carbohydrate-based drugs. In biology, the compound is used to create glycoconjugates that are important for understanding cell signaling and immune responses. Additionally, it has applications in the pharmaceutical industry for the synthesis of glycosylated drugs and in the development of vaccines .

Wirkmechanismus

The mechanism of action of 2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl trichloroacetimidate involves the activation of the glycosyl donor through the formation of a glycosyl cation intermediate. This intermediate then reacts with a nucleophilic acceptor to form a glycosidic bond. The trichloroacetimidate group serves as a leaving group, facilitating the formation of the glycosyl cation. The molecular targets and pathways involved in these reactions are primarily related to the formation and stabilization of the glycosyl cation intermediate .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds:

- 2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl azide

- 2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl bromide

- 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl trichloroacetimidate

Uniqueness: 2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl trichloroacetimidate is unique due to its specific use as a glycosyl donor in glycosylation reactions. The presence of the trichloroacetimidate group makes it a highly reactive and efficient donor, facilitating the formation of glycosidic bonds under mild conditions. This sets it apart from other similar compounds, which may require harsher reaction conditions or provide lower yields .

Biologische Aktivität

2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl trichloroacetimidate is a glycosyl donor compound primarily utilized in organic synthesis and glycoconjugate formation. Its unique structure and reactivity make it a valuable tool in the synthesis of complex carbohydrates, which are essential for various biological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

- Molecular Formula: C₁₃H₁₆Cl₃NO₈

- Molecular Weight: 420.63 g/mol

- CAS Number: 128377-34-4

The biological activity of this compound is primarily attributed to its role as a glycosyl donor in glycosylation reactions. The mechanism involves the formation of a glycosyl cation intermediate when the trichloroacetimidate group leaves. This reactive intermediate can then transfer the glycosyl moiety to a nucleophilic acceptor, resulting in the formation of glycosidic bonds. This process is crucial in synthesizing oligosaccharides and glycoconjugates that play significant roles in cellular functions.

Applications in Research

This compound has been extensively used in various scientific research areas:

- Synthesis of Glycoconjugates: It is employed to create glycoconjugates necessary for studying carbohydrate-protein interactions and developing carbohydrate-based therapeutics.

- Pharmaceutical Development: The compound serves as an intermediate in synthesizing glycosylated drugs, enhancing their efficacy and stability.

- Vaccine Development: It plays a role in the synthesis of vaccine components by facilitating the attachment of carbohydrate moieties to proteins.

Case Studies

-

Synthesis of Glycosphingolipids:

A study demonstrated that this compound was effectively used as a synthon for synthesizing mollu-series glycosyl ceramides. The compound facilitated the coupling with various glycotriaosyl and glycotetraosyl donors, showcasing its utility in complex lipid synthesis . -

Glycoside Formation:

Research highlighted its efficiency in forming glycosides through glycosylation reactions under mild conditions. The presence of the trichloroacetimidate group significantly enhances the reactivity compared to other glycosyl donors . -

Glycoconjugate Synthesis for Immunology Studies:

The compound has been utilized to synthesize glycoconjugates that are vital for understanding immune responses and cell signaling pathways. These studies are crucial for developing new immunotherapies .

Comparative Analysis with Similar Compounds

The following table compares this compound with similar compounds:

| Compound Name | Reactivity | Applications |

|---|---|---|

| 2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl azide | Moderate | Synthesis of azide-containing glycans |

| 2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl bromide | High | Glycoside formation |

| 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl TCA | Very High | Complex carbohydrate synthesis |

Eigenschaften

IUPAC Name |

[(3R,4S,5R,6S)-4,5-diacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16Cl3NO8/c1-5(18)22-8-4-21-11(25-12(17)13(14,15)16)10(24-7(3)20)9(8)23-6(2)19/h8-11,17H,4H2,1-3H3/t8-,9+,10-,11+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAGHJYXWJQCCPK-YTWAJWBKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC(=N)C(Cl)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1CO[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC(=N)C(Cl)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16Cl3NO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.